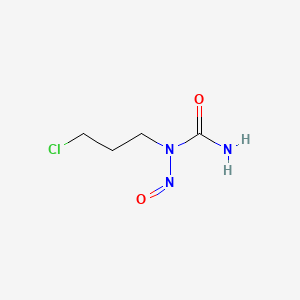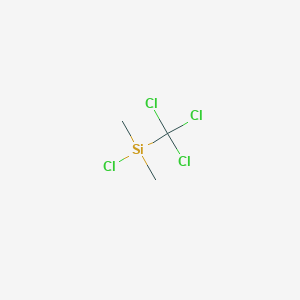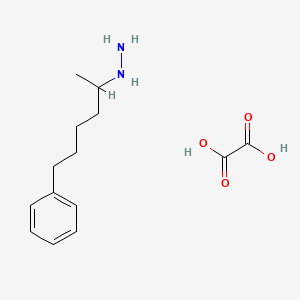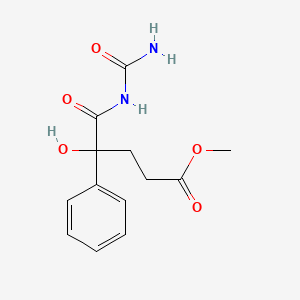![molecular formula C12H22Cl2N4O2 B14711008 1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea CAS No. 13908-62-8](/img/structure/B14711008.png)
1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea typically involves the reaction of a cyclohexylamine derivative with a chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes steps like purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea oxides, while substitution can produce various substituted urea derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of 1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-chloroethyl)-3-cyclohexylurea: A simpler analog with similar chemical properties.
1-(2-chloroethyl)-3-phenylurea: Another analog with a phenyl group instead of a cyclohexyl group.
Uniqueness
1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
13908-62-8 |
|---|---|
分子式 |
C12H22Cl2N4O2 |
分子量 |
325.23 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C12H22Cl2N4O2/c13-5-7-15-11(19)17-9-3-1-2-4-10(9)18-12(20)16-8-6-14/h9-10H,1-8H2,(H2,15,17,19)(H2,16,18,20)/t9-,10-/m1/s1 |
InChIキー |
CMCLQPSPSCZGRS-NXEZZACHSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)NCCCl)NC(=O)NCCCl |
正規SMILES |
C1CCC(C(C1)NC(=O)NCCCl)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



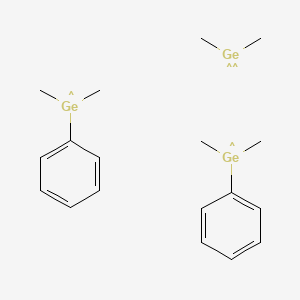
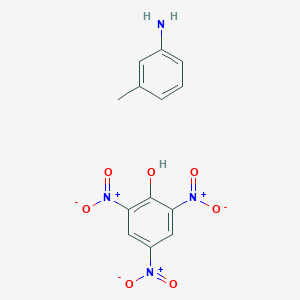
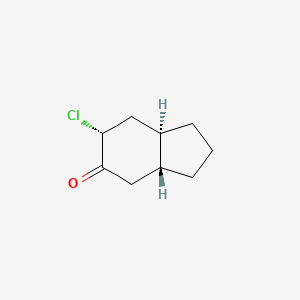
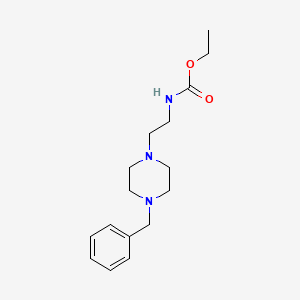


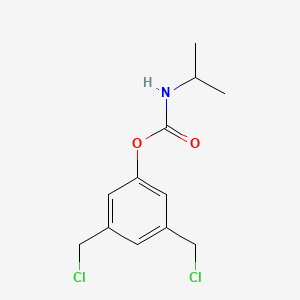
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
